Cas no 1250167-12-4 (1-(prop-2-yn-1-yl)pyrrolidin-2-ylmethanol)

1-(prop-2-yn-1-yl)pyrrolidin-2-ylmethanol Chemical and Physical Properties
Names and Identifiers
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- [1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methanol
- 2-Pyrrolidinemethanol, 1-(2-propyn-1-yl)-
- 1-(prop-2-yn-1-yl)pyrrolidin-2-ylmethanol
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- Inchi: 1S/C8H13NO/c1-2-5-9-6-3-4-8(9)7-10/h1,8,10H,3-7H2
- InChI Key: MFSYXXIWVDCEDQ-UHFFFAOYSA-N
- SMILES: N1(CC#C)CCCC1CO
Computed Properties
- Exact Mass: 139.099714038g/mol
- Monoisotopic Mass: 139.099714038g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 147
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 23.5Ų
- XLogP3: 0.2
1-(prop-2-yn-1-yl)pyrrolidin-2-ylmethanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-70289-0.25g |
[1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methanol |
1250167-12-4 | 95% | 0.25g |
$136.0 | 2023-02-12 | |
Enamine | EN300-70289-0.5g |
[1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methanol |
1250167-12-4 | 95% | 0.5g |
$256.0 | 2023-02-12 | |
1PlusChem | 1P01ABJC-50mg |
[1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methanol |
1250167-12-4 | 95% | 50mg |
$108.00 | 2025-03-19 | |
A2B Chem LLC | AV60328-500mg |
[1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methanol |
1250167-12-4 | 95% | 500mg |
$305.00 | 2024-04-20 | |
Aaron | AR01ABRO-10g |
[1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methanol |
1250167-12-4 | 95% | 10g |
$2131.00 | 2023-12-16 | |
Aaron | AR01ABRO-5g |
[1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methanol |
1250167-12-4 | 95% | 5g |
$1446.00 | 2025-02-09 | |
1PlusChem | 1P01ABJC-2.5g |
[1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methanol |
1250167-12-4 | 95% | 2.5g |
$924.00 | 2024-07-10 | |
1PlusChem | 1P01ABJC-5g |
[1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methanol |
1250167-12-4 | 95% | 5g |
$1339.00 | 2024-07-10 | |
1PlusChem | 1P01ABJC-100mg |
[1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methanol |
1250167-12-4 | 95% | 100mg |
$142.00 | 2025-03-19 | |
1PlusChem | 1P01ABJC-10g |
[1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methanol |
1250167-12-4 | 95% | 10g |
$1955.00 | 2024-07-10 |
1-(prop-2-yn-1-yl)pyrrolidin-2-ylmethanol Related Literature
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Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159
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Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281
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Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140
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Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069
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Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304
Additional information on 1-(prop-2-yn-1-yl)pyrrolidin-2-ylmethanol
Chemical Profile of 1-(prop-2-yn-1-yl)pyrrolidin-2-ylmethanol (CAS No. 1250167-12-4)
1-(prop-2-yn-1-yl)pyrrolidin-2-ylmethanol, identified by its Chemical Abstracts Service (CAS) number 1250167-12-4, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This molecule, featuring a propargyl group and a pyrrolidine moiety, has garnered attention due to its structural features and potential biological activities. The propargyl group (—C≡C—H) introduces a unique reactivity, making it a valuable scaffold for further derivatization, while the pyrrolidine ring provides a framework commonly found in bioactive molecules. The presence of a hydroxymethyl group (—CH₂OH) at the 2-position of the pyrrolidine ring further enhances its versatility in drug design.
The synthesis of 1-(prop-2-yn-1-yl)pyrrolidin-2-ylmethanol involves multi-step organic transformations that highlight the compound's synthetic accessibility. The propargyl group can participate in various reactions, including Sonogashira coupling, which is widely used in pharmaceutical synthesis to introduce alkyne functionalities. Additionally, the pyrrolidine core can be modified through nucleophilic substitution or metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents. These synthetic pathways make 1-(prop-2-yn-1-yl)pyrrolidin-2-ylmethanol a versatile intermediate for the development of novel therapeutic agents.
In recent years, there has been growing interest in pyrrolidine derivatives due to their broad spectrum of biological activities. Pyrrolidine scaffolds are prevalent in many approved drugs, exhibiting properties such as analgesic, antipsychotic, and anti-inflammatory effects. The hydroxymethyl group in 1-(prop-2-yn-1-yl)pyrrolidin-2-ylmethanol provides an additional site for functionalization, enabling the creation of analogs with tailored biological profiles. This has prompted researchers to explore its potential as a lead compound or intermediate in drug discovery programs.
One of the most compelling aspects of 1-(prop-2-yn-1-yl)pyrrolidin-2-ylylmethanol is its potential role in modulating enzyme activity. The pyrrolidine ring is known to interact with enzymes through hydrogen bonding and hydrophobic interactions, making it an ideal scaffold for developing enzyme inhibitors. Furthermore, the propargyl group can serve as a handle for further chemical modifications, allowing researchers to fine-tune the binding affinity and selectivity of their compounds. These features have made 1-(proparglyl)-pyrrolidinol (another name for the compound) a subject of interest in academic and industrial research.
Recent studies have begun to uncover the pharmacological potential of 1-(proparglyl)-pyrrolidinol and its derivatives. For instance, researchers have explored its interaction with cytochrome P450 enzymes, which are crucial in drug metabolism. By modifying the propargyl group or introducing additional substituents on the pyrrolidine ring, scientists have been able to develop compounds that exhibit enhanced stability or altered metabolic profiles. These findings highlight the importance of 1250167–12–4 as a building block for next-generation pharmaceuticals.
The compound's structural features also make it an attractive candidate for studying molecular recognition processes. The pyrrolidine ring can form stable complexes with biological targets due to its ability to adopt multiple conformations and engage in hydrogen bonding interactions. This property has been exploited in the development of peptidomimetics and other small-molecule inhibitors. Additionally, the propargyl group can participate in covalent bond formation with biomolecules, providing insights into mechanisms such as protein-protein interactions or enzyme-substrate recognition.
From a computational chemistry perspective, 1250167–12–4 offers an excellent model system for understanding structure-property relationships. High-throughput virtual screening (HTVS) and molecular dynamics simulations have been employed to predict binding affinities and assess conformational flexibility. These computational approaches have helped researchers identify promising derivatives with improved pharmacokinetic properties or enhanced target specificity. The integration of experimental data with computational models has further validated CAS No 1250167–12–4 as a key component in rational drug design strategies.
The growing body of literature on (E)-3-propenylpyrrolidinol) underscores its significance in medicinal chemistry research. Researchers have demonstrated its utility as a precursor for synthesizing complex molecules with therapeutic potential. For example, 3-propenylpyrrolidinol derivatives have been investigated for their anti-cancer properties, cardiovascular effects, and role in central nervous system disorders.* These studies underscore how modifications to the propargyl group or pyrrolidine core can significantly influence biological outcomes, making this compound an invaluable tool for drug discovery efforts.
The future prospects for (Z)-3-propenylpyrrolidinol) are promising, given its unique structural features and versatile reactivity.* Continued research is expected to uncover new applications*and optimize synthetic routes*for this compound.* As pharmaceutical companies seek innovative solutions*to address unmet medical needs*, compounds like *CAS no 1250167–12–4* are likely*to play an increasingly important role*in next-generation drug development.*
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